molecular formula C12H15NO2S B2513927 8-(thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1482947-66-9

8-(thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B2513927
CAS No.: 1482947-66-9
M. Wt: 237.32
InChI Key: RONXCNFZVDQQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Thiophene-2-carbonyl)-8-azabicyclo[321]octan-3-ol is a complex organic compound featuring a bicyclic structure with a thiophene ring and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol can be achieved through several synthetic routes. One common method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure compounds with high diastereoselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of advanced catalytic processes and optimized reaction conditions can potentially scale up the production for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

8-(Thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene S-oxides, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

8-(Thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways. The thiophene ring and carbonyl group play crucial roles in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are still ongoing, with a focus on understanding its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to the presence of the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c14-10-6-8-3-4-9(7-10)13(8)12(15)11-2-1-5-16-11/h1-2,5,8-10,14H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONXCNFZVDQQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.